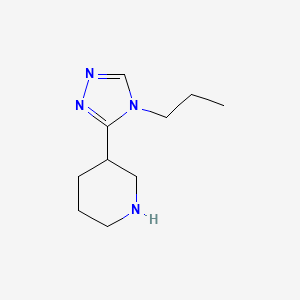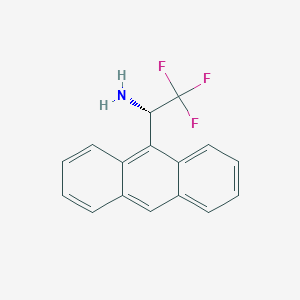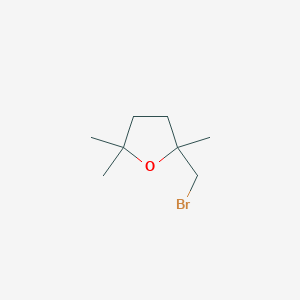![molecular formula C23H27N5O7 B13909289 [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate CAS No. 2842847-62-3](/img/structure/B13909289.png)
[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate is a complex organic compound with the molecular formula C23H27N5O7 and a molecular weight of 485.5 g/mol . This compound is known for its unique structure, which includes a purine base linked to a sugar moiety and further modified with a pivaloyloxymethyl group. It is often referred to as N6-Bz-2’-O-POM adenosine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is then benzamidated to form the benzamidopurin derivative.
Glycosylation: The benzamidopurin derivative undergoes glycosylation with a protected sugar moiety to form the nucleoside.
Protection and Deprotection: The hydroxyl groups of the sugar moiety are protected using suitable protecting groups, followed by selective deprotection to expose the desired hydroxyl group.
Pivaloyloxymethylation: The exposed hydroxyl group is then reacted with pivaloyloxymethyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the purine base or the benzamide group, resulting in the formation of amines or reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pivaloyloxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce amines or reduced purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is used to study the interactions between nucleosides and enzymes. Its modified structure provides insights into the binding and activity of nucleoside analogs in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules. Its stability and reactivity make it suitable for large-scale production processes.
Mécanisme D'action
The mechanism of action of [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate involves its interaction with nucleic acid synthesis pathways. The compound mimics natural nucleosides and gets incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly useful in antiviral and anticancer therapies, where the inhibition of nucleic acid synthesis can prevent the proliferation of viruses or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but lacking the benzamide and pivaloyloxymethyl modifications.
2’-O-Methyladenosine: A modified nucleoside with a methyl group at the 2’ position of the sugar moiety.
N6-Benzoyladenosine: A nucleoside with a benzoyl group at the N6 position of the purine base.
Uniqueness
[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate is unique due to its combination of modifications. The benzamide group enhances its binding affinity to certain enzymes, while the pivaloyloxymethyl group increases its stability and lipophilicity. These modifications make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
2842847-62-3 |
|---|---|
Formule moléculaire |
C23H27N5O7 |
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H27N5O7/c1-23(2,3)22(32)34-12-33-17-16(30)14(9-29)35-21(17)28-11-26-15-18(24-10-25-19(15)28)27-20(31)13-7-5-4-6-8-13/h4-8,10-11,14,16-17,21,29-30H,9,12H2,1-3H3,(H,24,25,27,31)/t14-,16-,17-,21-/m1/s1 |
Clé InChI |
HNTKEEIVPSGJCI-VGKBRBPRSA-N |
SMILES isomérique |
CC(C)(C)C(=O)OCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
SMILES canonique |
CC(C)(C)C(=O)OCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
![[(E,4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl] acetate](/img/structure/B13909211.png)
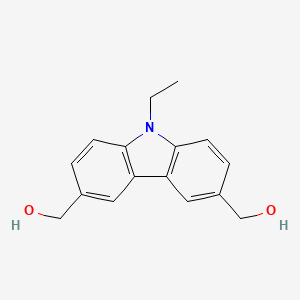
![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
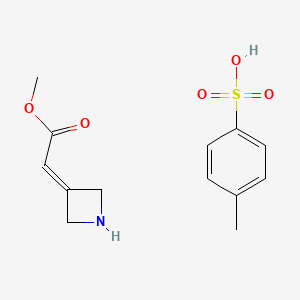
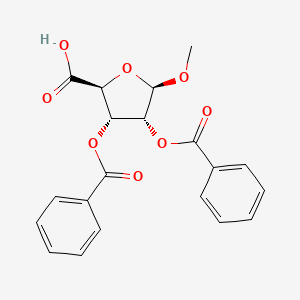
![(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13909241.png)
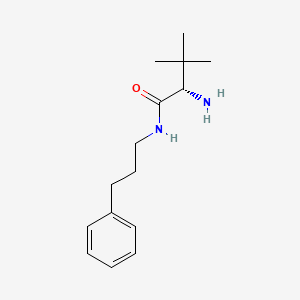

![3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B13909276.png)
